molecular formula C21H27NO2S2 B12597529 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine CAS No. 876889-30-4

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine

Cat. No.: B12597529
CAS No.: 876889-30-4
M. Wt: 389.6 g/mol
InChI Key: DGYCISMBTJYIHZ-UHFFFAOYSA-N
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Description

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonyl group, a phenyl group, and a thiomorpholine ring, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with 3-methyl-1-phenylbutan-2-amine to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine
  • N-(thiazol-2-yl)benzenesulfonamides

Uniqueness

4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine is unique due to its specific structural features, such as the presence of a thiomorpholine ring, which distinguishes it from similar compounds like 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

876889-30-4

Molecular Formula

C21H27NO2S2

Molecular Weight

389.6 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine

InChI

InChI=1S/C21H27NO2S2/c1-17(2)20(22-13-15-25-16-14-22)21(18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3

InChI Key

DGYCISMBTJYIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)N3CCSCC3

Origin of Product

United States

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